molecular formula C8H12N2 B1317973 1-(Pyridin-4-yl)propan-2-amine CAS No. 801173-51-3

1-(Pyridin-4-yl)propan-2-amine

Cat. No.: B1317973
CAS No.: 801173-51-3
M. Wt: 136.19 g/mol
InChI Key: SCMJZBZLSWJQJO-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propan-2-amine (CAS: 8016-11-3, molecular formula: C₈H₁₁N₂, molecular weight: 136.19) is a secondary amine featuring a pyridine ring substituted at the 4-position with a propan-2-amine group. It is commonly used as a precursor in organic synthesis and pharmaceutical research, particularly in the development of monoamine-releasing agents and enzyme inhibitors . Its structural simplicity and versatility make it a key scaffold for modifying pharmacological properties, such as selectivity for dopamine or norepinephrine transporters .

Preparation Methods

Preparation Methods of 1-(Pyridin-4-yl)propan-2-amine

Reductive Amination of 4-Pyridinecarboxaldehyde

One of the most common and well-documented methods for synthesizing this compound involves the reductive amination of 4-pyridinecarboxaldehyde with nitromethane or an appropriate amine source.

  • Step 1: Condensation of 4-pyridinecarboxaldehyde with nitromethane forms 4-(nitromethyl)pyridine.
  • Step 2: Catalytic hydrogenation of the nitro group reduces it to the corresponding amine, yielding this compound.

This method is favored for its straightforward approach and relatively high yields. Industrially, this process is often optimized using continuous flow reactors to enhance yield and purity.

Step Reactants Conditions Product Yield (%) Notes
1 4-Pyridinecarboxaldehyde + Nitromethane Base catalyst, solvent (e.g., ethanol), room temp to reflux 4-(Nitromethyl)pyridine 70-85 Formation of nitro intermediate
2 4-(Nitromethyl)pyridine + H2, Pd/C catalyst Hydrogenation, room temp to mild heat This compound 80-95 Reduction of nitro to amine

Reductive Amination Using Ammonia or Primary Amines

Alternatively, reductive amination can be performed by reacting 4-pyridinecarboxaldehyde directly with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

  • This method avoids the nitro intermediate and can be more direct.
  • Reaction conditions typically involve mild acidic or neutral pH and solvents like methanol or ethanol.

Catalytic Hydrogenation of Nitro Precursors

Hydrogenation of nitro-substituted pyridine derivatives is a key step in many synthetic routes. Catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere are commonly used.

  • This step is critical for converting nitro groups to amines without affecting the pyridine ring.
  • Reaction parameters such as pressure, temperature, and catalyst loading are optimized to maximize selectivity and yield.

Industrial Scale Production

Industrial synthesis often employs continuous flow reactors for reductive amination, allowing precise control over reaction parameters and scalability.

  • Advanced purification techniques such as crystallization and chromatography ensure high purity.
  • Process optimization focuses on minimizing by-products and maximizing throughput.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Outcome/Product Notes
Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Pyridine N-oxides Side reactions to be controlled
Reduction Pd/C, H2 Reduced pyridine derivatives Key step in amine formation
Substitution Acyl chlorides, isocyanates Amides, ureas Post-synthesis functionalization

Research Findings and Notes

  • The reductive amination approach using 4-pyridinecarboxaldehyde and nitromethane followed by catalytic hydrogenation is the most cited and reliable method for synthesizing this compound.
  • Industrial methods emphasize continuous flow hydrogenation to improve yield and purity, with yields reported up to 95% in optimized conditions.
  • Alternative synthetic routes involving direct reductive amination with ammonia or primary amines provide flexibility depending on available starting materials and desired scale.
  • The compound’s amine group allows further chemical modifications, such as acylation or urea formation, which are important for derivative synthesis.
  • No significant alternative synthetic routes involving complex multi-step processes or chiral resolution have been reported specifically for this compound, unlike related pyridinyl amines with additional functional groups.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Reductive amination via nitro intermediate 4-Pyridinecarboxaldehyde + Nitromethane Pd/C, H2 hydrogenation High yield, well-established Requires handling nitro compounds
Direct reductive amination 4-Pyridinecarboxaldehyde + NH3 or primary amine NaBH3CN or catalytic hydrogenation More direct, fewer steps May require careful pH control
Catalytic hydrogenation Nitro-substituted pyridine Pd/C, H2 Efficient reduction step Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Acyl chlorides, isocyanates.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amides, ureas.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Substitutions

2-Methyl-2-(pyridin-4-yl)propan-1-amine

  • CAS : 1060815-29-3
  • Molecular formula : C₉H₁₄N₂
  • Molecular weight : 150.22
  • This compound is reported to exhibit reduced solubility in polar solvents compared to 1-(Pyridin-4-yl)propan-2-amine due to its hydrophobic methyl group .

N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine

  • Molecular formula : C₁₆H₂₇N₃
  • Molecular weight : 261.41
  • Key differences : Incorporation of a piperidine ring and a second pyridine moiety introduces conformational rigidity and enhances interactions with G-protein-coupled receptors (GPCRs). This structural complexity may improve metabolic stability in vivo .

Analogues with Heterocyclic Modifications

1-(1H-Indol-5-yl)propan-2-amine (PAL-571)

  • CAS: Not specified
  • Molecular formula : C₁₁H₁₄N₂
  • Molecular weight : 174.25
  • Key differences : Replacement of the pyridine ring with an indole group enhances serotonin receptor affinity. PAL-571 demonstrates 10-fold greater selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) compared to this compound .

5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine)

  • CAS: Not specified
  • Molecular formula: C₁₁H₁₃NO
  • Molecular weight : 175.23
  • Key differences: Substitution with a dihydrobenzofuran ring confers psychoactive properties. 5-APDB acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and is regulated under drug control laws due to its stimulant effects .

Pharmacologically Active Derivatives

(E)-But-2-enedioic acid; (2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine

  • CAS : 169675-09-6
  • Molecular formula : C₁₅H₁₆ClFN₂O₄
  • Molecular weight : 342.75
  • Key differences : The addition of a chloro-fluoroindol group and a maleate counterion enhances solubility (up to 20 mM in DMSO) and bioavailability. This derivative is used in preclinical studies targeting neurodegenerative disorders .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications/Activity
This compound 8016-11-3 C₈H₁₁N₂ 136.19 Pyridine, propan-2-amine Monoamine releaser, enzyme inhibition
2-Methyl-2-(pyridin-4-yl)propan-1-amine 1060815-29-3 C₉H₁₄N₂ 150.22 Methyl group on propan-1-amine Reduced solubility, receptor studies
1-(1H-Indol-5-yl)propan-2-amine N/A C₁₁H₁₄N₂ 174.25 Indole ring Serotonin transporter selectivity
5-APDB N/A C₁₁H₁₃NO 175.23 Dihydrobenzofuran Psychoactive SNDRA
(E)-But-2-enedioic acid derivative 169675-09-6 C₁₅H₁₆ClFN₂O₄ 342.75 Chloro-fluoroindol, maleate Neurodegenerative research

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : this compound is synthesized via palladium-catalyzed cross-coupling or deprotection of pyrrole intermediates (e.g., compound 33 in ). Its analogues often require multi-step protocols, such as Buchwald-Hartwig amination for piperazine derivatives (e.g., compound 235 in ) .
  • Pharmacological Profiles : Pyridine-based analogues exhibit moderate DAT/SERT selectivity, whereas indole or benzofuran derivatives show enhanced receptor specificity. For example, PAL-571 (indole derivative) has an EC₅₀ of 0.3 µM for SERT vs. 3.2 µM for DAT .
  • Regulatory Status : Compounds like 5-APDB and 6-APDB are classified as controlled substances due to their structural similarity to MDA (3,4-methylenedioxyamphetamine) .

Biological Activity

1-(Pyridin-4-yl)propan-2-amine, also known as 1-methyl-2-pyridin-4-ylethylamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2C_8H_{12}N_2 and a molecular weight of approximately 136.19 g/mol. The compound features a pyridine ring substituted at the 4-position with a propan-2-amine group. This unique structure enhances its pharmacological properties, particularly its interaction with various biological targets.

The primary biological activity of this compound is its interaction with monoamine oxidase (MAO) , an enzyme crucial for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these monoamines in the brain, which may have implications for treating mood disorders and other neurological conditions .

Key Biological Interactions:

  • MAO Inhibition : By inhibiting MAO, this compound can enhance neurotransmitter availability, potentially improving mood and cognitive function.
  • Neurotransmitter Receptor Modulation : The compound also modulates neurotransmitter receptor activity, affecting signaling pathways related to neurotransmitter synthesis and degradation .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : Research indicates that this compound exhibits neuroprotective effects by modulating MAO activity. In vitro assays demonstrated significant inhibition of MAO-A and MAO-B isoforms, suggesting potential applications in treating depression and anxiety disorders .
  • Receptor Binding Studies : Docking studies have shown that this compound can bind to various central nervous system receptors, indicating a broad spectrum of potential pharmacological effects .
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted that the specific substitution at the 4-position of the pyridine ring significantly influences biological activity and receptor selectivity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Reaction Type Reagents Conditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidVaries based on reaction scale
ReductionPalladium on carbon, hydrogen gasHigh-pressure conditions
SubstitutionAcyl chlorides, isocyanatesBasic or acidic conditions

These methods allow for scalable production suitable for both laboratory research and potential industrial applications .

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic avenues:

  • Mood Disorders : Due to its MAO inhibitory effects, it may be beneficial in treating depression and anxiety.
  • Neurodegenerative Diseases : Its ability to modulate neurotransmitter levels could have implications for conditions like Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Pyridin-4-yl)propan-2-amine?

The synthesis typically involves reductive amination or nucleophilic substitution. Key parameters include:

  • Catalysts : Palladium or copper catalysts for coupling reactions (e.g., aryl halide intermediates) .
  • Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates .
  • Temperature : Controlled heating (80–120°C) under inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel) or recrystallization for ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and pyridine ring substitution patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • FT-IR : Identification of amine N–H stretches (~3300 cm⁻¹) and pyridine C–N vibrations (~1600 cm⁻¹) .

Q. How can researchers screen the pharmacological activity of this compound?

  • In vitro assays :
    • Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase) with kinetic monitoring .
    • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
  • Cell-based models : Cytotoxicity screening (MTT assay) and apoptosis markers (caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Scaffold modifications : Introduce substituents (e.g., halogens, methoxy groups) at the pyridine or propane positions .
  • Computational modeling : Docking simulations (AutoDock Vina) to predict binding affinities for target receptors .
  • Bioisosteric replacements : Replace pyridine with pyrimidine or morpholine rings to assess potency changes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Replicate assays : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may influence results .
  • Cross-validate models : Compare in vitro data with in vivo pharmacokinetic studies (e.g., rodent models) .

Q. How can computational methods optimize the synthesis pathway of this compound?

  • Retrosynthetic analysis : Use ChemAxon or Synthia to identify feasible routes from commercial precursors .
  • DFT calculations : Simulate transition states to predict reaction barriers for key steps (e.g., amination) .
  • Machine learning : Train models on reaction databases (Reaxys) to predict solvent/catalyst combinations .

Q. What experimental designs are suitable for studying the stability of this compound under varying conditions?

  • Factorial design : Test temperature (25–60°C), pH (3–10), and light exposure in a 2³ matrix .
  • Degradation kinetics : Monitor decomposition via HPLC at fixed intervals to calculate half-lives .
  • Forced degradation : Expose to H₂O₂ (oxidative) or UV light (photolytic) to identify degradation products .

Q. How can researchers investigate the catalytic mechanism of key synthetic steps for this compound?

  • Kinetic isotope effects (KIE) : Replace H with D in reactants to probe rate-determining steps .
  • In situ spectroscopy : Use FT-IR or Raman to detect intermediates during reactions .
  • X-ray crystallography : Resolve catalyst-substrate co-crystals to identify active-site interactions .

Q. Methodological Considerations

Q. What purity assessment protocols ensure reliability in pharmacological studies?

  • Orthogonal methods : Combine HPLC (purity), Karl Fischer titration (water content), and elemental analysis .
  • Batch consistency : Analyze ≥3 independent synthesis batches with ≤5% variability in potency .

Q. How can multi-step synthesis routes be optimized for scalability?

  • Process intensification : Use flow chemistry for exothermic steps (e.g., amination) to improve yield .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Properties

IUPAC Name

1-pyridin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMJZBZLSWJQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586177
Record name 1-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801173-51-3
Record name 1-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)propan-2-amine
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